![molecular formula C27H21N3 B14673009 9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine CAS No. 36207-53-1](/img/structure/B14673009.png)
9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine is a complex organic compound that belongs to the class of acridine derivatives. . This compound features a unique structure that includes an acridine core substituted with a phenylethenyl group and diamine functionalities, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the acridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylethenyl group: This step often involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce the phenylethenyl moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Analyse Chemischer Reaktionen
9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the phenylethenyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acridine core or the phenylethenyl moiety.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound also inhibits topoisomerase enzymes, which are crucial for DNA replication and repair . These actions lead to the induction of apoptosis in cancer cells, making it a potential chemotherapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine include:
9-Phenylacridine: This compound shares the acridine core but lacks the phenylethenyl and diamine groups.
Amsacrine: A well-known acridine derivative used in chemotherapy.
Triazoloacridone: Another acridine derivative with potent anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
36207-53-1 |
|---|---|
Molekularformel |
C27H21N3 |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
9-[4-(2-phenylethenyl)phenyl]acridine-2,7-diamine |
InChI |
InChI=1S/C27H21N3/c28-21-12-14-25-23(16-21)27(24-17-22(29)13-15-26(24)30-25)20-10-8-19(9-11-20)7-6-18-4-2-1-3-5-18/h1-17H,28-29H2 |
InChI-Schlüssel |
LFGIECRLEJTVMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=C4C=C(C=CC4=NC5=C3C=C(C=C5)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



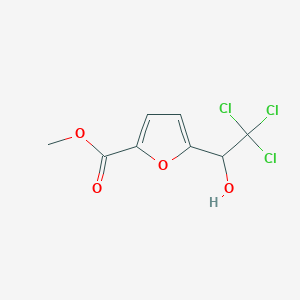
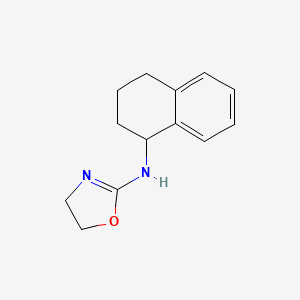
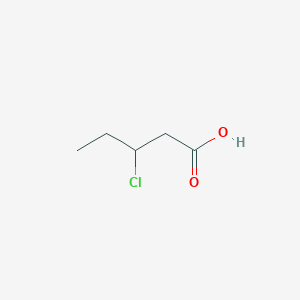

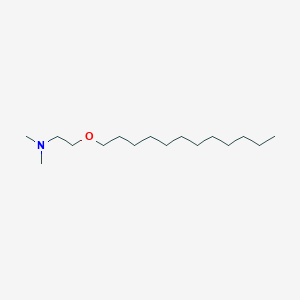

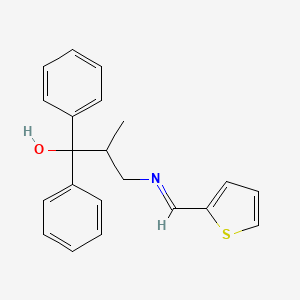
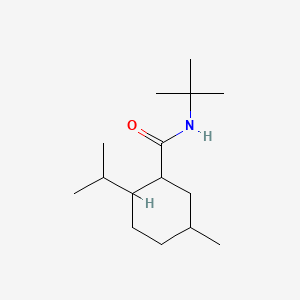
![Benzene, [(2-methyl-2-propenyl)sulfinyl]-](/img/structure/B14672980.png)
![{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14672985.png)
![Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate](/img/structure/B14672992.png)


